molecular formula C18H26N2O5 B15055392 (2r,4s)-4-Benzyloxycarbonylamino-2-hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1624261-93-3

(2r,4s)-4-Benzyloxycarbonylamino-2-hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B15055392
CAS No.: 1624261-93-3
M. Wt: 350.4 g/mol
InChI Key: WPPIPCNSRTXZPI-LSDHHAIUSA-N
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Description

tert-Butyl (2R,4S)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups

Preparation Methods

The synthesis of tert-Butyl (2R,4S)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.

    Protection and Functionalization: The hydroxymethyl group is introduced, followed by the protection of the amine group with a benzyloxycarbonyl (Cbz) group.

    tert-Butyl Group Introduction: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.

    Purification: The final product is purified using techniques such as column chromatography.

Chemical Reactions Analysis

tert-Butyl (2R,4S)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent.

    Reduction: The benzyloxycarbonyl group can be removed by hydrogenation using palladium on carbon.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved to release the active amine, which can then interact with biological targets. The hydroxymethyl group can be further modified to enhance its activity.

Comparison with Similar Compounds

tert-Butyl (2R,4S)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the benzyloxycarbonyl group.

    tert-Butyl (2R,4S)-4-(((methoxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Has a methoxycarbonyl group instead of a benzyloxycarbonyl group.

    tert-Butyl (2R,4S)-4-(((acetoxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains an acetoxycarbonyl group.

These comparisons highlight the unique functional groups and potential reactivity of tert-Butyl (2R,4S)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Properties

CAS No.

1624261-93-3

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-14(9-15(20)11-21)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m0/s1

InChI Key

WPPIPCNSRTXZPI-LSDHHAIUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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